molecular formula C10H14F2N2O2 B13073160 tert-Butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate

tert-Butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B13073160
M. Wt: 232.23 g/mol
InChI Key: HGPAABUAAQRGTE-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) with a tert-butoxycarbonyl (Boc) protecting group at position 1, a cyano (-CN) substituent at position 4, and two fluorine atoms at positions 3 and 3.

Properties

Molecular Formula

C10H14F2N2O2

Molecular Weight

232.23 g/mol

IUPAC Name

tert-butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,5-6H2,1-3H3

InChI Key

HGPAABUAAQRGTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C#N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a common precursor, which can be converted to the cyano derivative by substitution or functional group interconversion methods.
  • Pyrrolidine derivatives bearing oxo or hydroxymethyl groups at the 4-position are often used as intermediates for further functionalization.

Introduction of the Difluoro Group

  • Geminal difluorination at the 3-position can be achieved via fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents on suitable keto or hydroxy precursors.
  • Alternatively, difluorinated starting materials or intermediates are employed to ensure regioselective fluorination.

Installation of the Cyano Group at the 4-Position

  • The cyano group is introduced typically via nucleophilic substitution or displacement reactions on a suitable leaving group precursor (e.g., bromide or hydroxymethyl) at the 4-position.
  • For example, bromide intermediates can be converted to azides using sodium azide, followed by reduction or rearrangement to cyano groups.
  • Direct cyanation methods using cyanide sources under controlled conditions in polar aprotic solvents are also reported.

Boc Protection of the Nitrogen

  • The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
  • This step is often performed early in the synthesis to protect the amine functionality during subsequent transformations.

Representative Synthetic Route Example

Step Reagents and Conditions Yield (%) Notes
1. Boc Protection Pyrrolidine derivative + (Boc)2O, triethylamine, DCM, room temp, 12 h ~90% Formation of tert-butyl carbamate protected intermediate
2. Difluorination Suitable ketone precursor + DAST or equivalent fluorinating agent, low temperature 70-80% Introduction of gem-difluoro at 3-position
3. Halogenation at 4-position Hydroxymethyl or other precursor + PBr3 or similar reagent 75% Formation of bromide intermediate for cyanation
4. Cyanation Bromide intermediate + NaCN or NaN3 followed by rearrangement, DMF, 75°C, 6 h 85-95% Conversion to cyano substituent at 4-position
5. Purification Chromatography or recrystallization Final purification to afford this compound

Analytical and Research Findings

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the difluoro substituents and cyano group, with characteristic chemical shifts and coupling constants indicative of fluorine atoms adjacent to carbons.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~236 g/mol) confirm the compound identity.
  • Purity and Yield : Reported yields for each step range from 70% to 95%, with overall yields optimized by controlling reaction temperature, solvent, and reagent stoichiometry.
  • Stability : The Boc-protected compound is stable under standard storage conditions (room temperature or refrigeration) and is amenable to further derivatization.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents/Conditions Yield Range (%) Reference
Boc Protection Reaction with (Boc)2O, base in DCM (Boc)2O, triethylamine, DCM, rt ~90
Difluorination Fluorination of keto or hydroxy precursor DAST or equivalent, low temp 70-80
Halogenation at 4-position Conversion of hydroxymethyl to bromide PBr3 or similar reagent 75
Cyanation Nucleophilic substitution with NaCN or NaN3 NaCN or NaN3, DMF, 75°C 85-95
Purification Chromatography or recrystallization Silica gel chromatography

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • It may interact with cellular receptors, enzymes, or metabolic pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Pyrrolidine Derivatives with Amino-Fluoro Substituents

    Example Compounds :

    • (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1174020-30-4, similarity: 0.93)
    • cis-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1431720-86-3, similarity: 0.93)

    Key Differences :

    • Substituents: These analogs replace the 4-cyano and 3,3-difluoro groups with a single 4-fluoro and 3-amino group.
    • Electronic Effects: The amino group (-NH₂) is electron-donating, contrasting with the electron-withdrawing cyano (-CN) group. This alters reactivity in nucleophilic substitutions or catalytic reactions.
    • Biological Implications: The amino group may enhance solubility but reduce metabolic stability compared to the fluorinated/cyano analog.

    Table 1: Substituent Comparison

    Compound Position 4 Positions 3,3 Functional Impact
    Target Compound -CN -F, -F High lipophilicity, metabolic stability
    (3S,4R)-Amino-Fluoro Analog -F -NH₂, -H Increased solubility, lower stability

    Benzyloxy-Substituted Pyrrolidine Derivative

    Example Compound :

    • tert-Butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate (CAS 1610714-49-2)

    Key Differences :

    • Substituent at Position 4: The benzyloxy (-O-Bn) group introduces steric bulk and aromaticity, contrasting with the compact cyano group.
    • Reactivity: Benzyloxy is a protecting group for alcohols, whereas cyano can act as a leaving group or participate in click chemistry.
    • Applications: The benzyloxy analog may be used in orthogonal protection strategies, while the cyano derivative is more suited for bioisosteric replacements in drug design.

    Piperidine-Based Analogs

    Example Compound :

    • tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate (CAS 1784586-80-6)

    Key Differences :

    • Ring Size : Piperidine (6-membered ring) vs. pyrrolidine (5-membered). Piperidine adopts chair conformations, while pyrrolidine has an envelope conformation, affecting binding to biological targets.
    • Substituents : Dimethyl (-CH₃) groups at positions 3,3 vs. difluoro (-F) groups. Fluorine’s electronegativity and small size may improve target affinity compared to methyl’s steric effects.

    Table 2: Ring Size and Substituent Effects

    Compound Ring Size Positions 3,3 Conformational Impact
    Target Compound 5-member -F, -F Planar ring, enhanced rigidity
    Piperidine Analog 6-member -CH₃, -CH₃ Chair conformations, increased bulk

    Biological Activity

    tert-Butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure and potential biological activities. With the CAS number 1781329-92-7 , it has garnered attention in medicinal chemistry and pharmacology for its possible therapeutic applications.

    • Molecular Formula : C10_{10}H14_{14}F2_2N2_2O2_2
    • Molecular Weight : 232.23 g/mol
    • Structural Features : The compound contains a pyrrolidine ring with difluoro and cyano substituents, which are essential for its biological activity.

    Biological Activity

    The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.

    Anti-inflammatory Properties

    Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. In a study evaluating similar compounds, it was found that certain pyrrolidine derivatives could inhibit pro-inflammatory cytokines, suggesting that this compound may possess comparable activity. The mechanism likely involves modulation of inflammatory pathways, potentially through inhibition of TNF-alpha and IL-6 production .

    Research Findings

    Several studies have investigated the synthesis and biological evaluation of related compounds. Here are some notable findings:

    Study ReferenceCompound StudiedKey Findings
    Pyrrolidine DerivativesShowed significant anti-inflammatory activity with inhibition rates up to 54% compared to standard drugs.
    Neuroprotective AgentsCompounds reduced TNF-alpha and free radical levels in astrocytes, indicating potential for treating neurodegenerative diseases.
    Structure Activity RelationshipHighlighted the importance of fluorine substitution in enhancing biological activity in pyrrolidine derivatives.

    Case Studies

    While specific case studies on this compound are scarce, related compounds have been evaluated in both in vitro and in vivo settings:

    • In Vivo Anti-inflammatory Studies : Compounds similar to tert-butyl 4-cyano-3,3-difluoropyrrolidine were administered in carrageenan-induced edema models, demonstrating significant reductions in paw swelling and inflammatory markers.
    • Neuroprotection Models : In models of oxidative stress induced by Aβ exposure, related pyrrolidine derivatives showed a marked decrease in neuronal cell death and inflammation markers.

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